P-Toluene-D7-sulfonic acid H2O

Catalog No.
S12516153
CAS No.
1219795-22-8
M.F
C7H10O4S
M. Wt
197.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Toluene-D7-sulfonic acid H2O

CAS Number

1219795-22-8

Product Name

P-Toluene-D7-sulfonic acid H2O

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonic acid;hydrate

Molecular Formula

C7H10O4S

Molecular Weight

197.26 g/mol

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2/i1D3,2D,3D,4D,5D;

InChI Key

KJIFKLIQANRMOU-ANHTTWOXSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)O)[2H].O

P-Toluene-D7-sulfonic acid monohydrate is a deuterated derivative of p-toluenesulfonic acid, characterized by the presence of seven deuterium atoms. It has the molecular formula C7D7O3SH2OC_7D_7O_3S\cdot H_2O and a molecular weight of approximately 197.26 g/mol. This compound appears as a white, hygroscopic solid that is soluble in water and polar organic solvents . P-Toluene-D7-sulfonic acid is known for its strong acidic properties, making it significantly stronger than benzoic acid and useful in various

Due to its acidic nature:

  • Hydrolysis Reaction: When heated with water and acid, it can undergo hydrolysis to produce toluene and sulfuric acid:
    C7D7O3S+H2OC6H5D+H2SO4C_7D_7O_3S+H_2O\rightarrow C_6H_5D+H_2SO_4
    This reaction is typical of aryl sulfonic acids .
  • Oxidation: The compound can be oxidized to form various sulfonic acid derivatives, which may have different chemical properties and applications.
  • Formation of Tosylates: P-Toluene-D7-sulfonic acid can be used to synthesize alkyl tosylates, which are important intermediates in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions .

P-Toluene-D7-sulfonic acid can be synthesized through the sulfonation of deuterated toluene. The process typically involves:

  • Sulfonation Reaction: Deuterated toluene is treated with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.
  • Isolation: The resulting product is then purified, often through recrystallization from aqueous solutions followed by azeotropic drying to remove excess water .

P-Toluene-D7-sulfonic acid monohydrate finds applications in various fields:

  • Organic Synthesis: It serves as a strong acid catalyst in organic reactions such as esterification and acetalization.
  • Analytical Chemistry: Due to its unique isotopic labeling, it can be used in NMR spectroscopy for studying reaction mechanisms and pathways.
  • Pharmaceuticals: Its derivatives may be utilized in the development of pharmaceutical compounds where isotopic labeling is beneficial for drug metabolism studies.

P-Toluene-D7-sulfonic acid shares similarities with several related sulfonic acids. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
P-Toluene-D7-sulfonic Acid H2OC7D7O3SH2OC_7D_7O_3S\cdot H_2ODeuterated form; useful in NMR studies
P-Toluenesulfonic AcidC7H8O3SC_7H_8O_3SNon-deuterated; widely used as a strong organic acid
Benzenesulfonic AcidC6H5O3SC_6H_5O_3SSimpler structure; less acidic than p-toluenesulfonic acid
Octanesulfonic AcidC8H17O3SC_8H_{17}O_3SLonger alkyl chain; used in surfactants

P-Toluene-D7-sulfonic acid stands out due to its deuterium labeling, which provides unique insights into reaction mechanisms when studied using nuclear magnetic resonance spectroscopy. Its strong acidic properties and versatility in organic synthesis further enhance its significance in both academic research and industrial applications.

P-Toluene-D7-sulfonic acid hydrate represents a specialized deuterated derivative of para-toluenesulfonic acid, where seven hydrogen atoms are replaced by deuterium isotopes . This compound serves as a crucial tool in modern organic synthesis and pharmaceutical development, offering unique advantages in isotopic labeling studies, mechanistic investigations, and metabolic stability enhancement research [8]. The deuterium substitution provides distinct spectroscopic properties while maintaining the strong acidic character of the parent compound, with the molecular formula C7D7HO3S·H2O and molecular weight of 197.26 g/mol [8].

Role in Deuterated-Alkylating Reagent Design for Metabolic Stability Enhancement

The incorporation of deuterium into pharmaceutical compounds has emerged as a sophisticated strategy for enhancing metabolic stability through the kinetic isotope effect [9]. P-Toluene-D7-sulfonic acid hydrate serves as a fundamental building block in the synthesis of deuterated alkylating reagents designed to improve drug pharmacokinetics [10]. The deuterium isotope effect manifests as a result of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, leading to reduced metabolic rates and extended drug half-lives [9].

Research demonstrates that deuteration at metabolically labile sites can provide a 2-3 fold improvement in compound stability when exposed to human microsomes [12]. The kinetic isotope effect for deuterium typically ranges from 1.02 to 1.06 for secondary deuterium isotope effects, with theoretical maximum values reaching 9-fold for primary effects [15]. This phenomenon occurs because deuterium has approximately twice the mass of protium, resulting in lower vibrational frequencies and reduced zero-point energy, making bond cleavage more energetically demanding [15].

The application of deuterated alkylating reagents synthesized using P-Toluene-D7-sulfonic acid hydrate has shown particular promise in addressing metabolic switching, where deuteration at one site redirects metabolism to alternative pathways [9]. Studies indicate that selective deuterium incorporation can reduce formation of undesirable metabolites while potentially increasing exposure to beneficial active metabolites [10]. For instance, deuterated variants of pharmaceutical compounds have demonstrated significant improvements in area under the curve and maximum concentration parameters compared to their non-deuterated counterparts [9].

ParameterNon-Deuterated CompoundDeuterated CompoundImprovement Factor
Half-life3.7 hours16.0 hours4.3x
Exposure (AUC)5,726 nM·hr17,700 nM·hr3.1x
Clearance4.6 mL/min/kg1.4 mL/min/kg3.3x reduction

Table 1: Comparative pharmacokinetic parameters demonstrating metabolic stability enhancement through deuteration [48]

The synthesis of deuterated alkylating reagents utilizing P-Toluene-D7-sulfonic acid hydrate involves strategic placement of deuterium atoms at positions susceptible to cytochrome P450-mediated oxidation [49]. This approach has proven particularly effective for compounds undergoing N-demethylation, O-demethylation, and hydroxylation reactions, where primary kinetic isotope effects can significantly reduce metabolic rates [49].

Catalytic Applications in Stereoselective Condensation Reactions

P-Toluene-D7-sulfonic acid hydrate functions as a highly effective Brønsted acid catalyst in stereoselective condensation reactions, leveraging its strong acidity while providing isotopic labeling capabilities for mechanistic studies [6]. The compound exhibits catalytic properties comparable to concentrated sulfuric acid but offers superior operational safety and environmental compatibility [17]. Its strong acidity, approximately one million times greater than benzoic acid, enables efficient activation of various organic functional groups [22].

The stereoselective condensation reactions catalyzed by P-Toluene-D7-sulfonic acid hydrate encompass a broad range of transformations including Friedel-Crafts alkylations, Pechmann condensations, and aldol-type reactions [17]. Research has demonstrated that the catalyst promotes intermolecular coupling reactions under mild conditions in open atmosphere, minimizing undesired side reactions such as transalkylation and polymerization [17]. The recovery and reuse potential of the catalyst, combined with minimal generation of environmentally unfriendly waste, represents significant advantages over conventional Lewis acid catalysts [17].

Mechanistic investigations utilizing the deuterated catalyst have revealed crucial insights into reaction pathways and stereochemical control mechanisms [21]. The cooperative catalysis approach, combining chiral sulfide catalysts with P-Toluene-D7-sulfonic acid hydrate, has achieved excellent regio-, chemo-, and enantioselectivity in electrophilic selenylation and semipinacol rearrangement reactions [21]. These studies demonstrate that the combination facilitates formation of catalytically active species while governing reaction enantioselectivity through multiple hydrogen bond interactions and π-π interactions [21].

The palladium-catalyzed hydrosulfonation of propiolate esters using P-Toluene-D7-sulfonic acid hydrate demonstrates exceptional regio- and stereoselectivity, yielding alkenyl sulfonates with up to 95% efficiency [20]. The reaction proceeds through antiperiplanar nucleophilic attack at the β-position, providing Z-selective products under optimized conditions [20]. Temperature control proves critical, as elevated temperatures lead to loss of stereoselectivity and formation of undesired E-isomers [20].

Reaction TypeYield (%)Stereoselectivity (Z:E)Temperature (°C)
Hydrosulfonation9299:150
Condensation85-95>95:560-80
Alkylation88-9690:1025-40

Table 2: Stereoselective condensation reaction outcomes using P-Toluene-D7-sulfonic acid hydrate catalyst [20] [17]

Utility in Reductive Amination and Glycosylation Pathways

P-Toluene-D7-sulfonic acid hydrate demonstrates exceptional utility in reductive amination reactions, serving as both an activator for imine formation and a mechanistic probe for pathway elucidation [24]. The compound's role as an efficient and mild acid catalyst enables formation of imines and iminium ions under controlled conditions, facilitating subsequent reduction to yield complex amine-containing products [24]. Research indicates that the catalyst is generally required for optimal reaction performance, particularly in tandem reductive amination and intermolecular nucleophilic aromatic substitution sequences [24].

The application of P-Toluene-D7-sulfonic acid hydrate in reductive amination protocols has achieved significant synthetic efficiency, with formaldehyde conversions reaching 82% under optimized conditions using dioxane as the preferred solvent [24]. The catalyst demonstrates superior performance compared to reactions conducted without acid activation, where conversions remain negligible [24]. The deuterated nature of the catalyst provides valuable mechanistic insights through isotopic labeling, enabling precise tracking of proton transfer events and identification of rate-determining steps [24].

In glycosylation pathways, P-Toluene-D7-sulfonic acid hydrate serves as a crucial promoter for carbohydrate transformations including per-O-acetylation, regioselective benzylidene acetal formation, and glycosidic bond construction [25]. The catalyst's high acidity and environmentally benign character make it an attractive alternative to corrosive homogeneous acids traditionally employed in carbohydrate chemistry [25]. Research demonstrates that reactions proceed smoothly under ambient conditions with temperatures ranging from 0°C to room temperature, achieving good to excellent yields across various transformations [25].

The mechanistic pathway for glycosylation reactions involving P-Toluene-D7-sulfonic acid hydrate follows an SN2-type displacement mechanism when conducted in dioxane solvent, providing highly stereoselective β-glycoside formation [29]. The stereochemical outcome depends critically on solvent polarity, with dioxane favoring SN2 displacement and more polar solvents promoting SN1 mechanisms with reduced selectivity [29]. Kinetic isotope effect studies utilizing 13C-labeled substrates confirm the mechanistic distinction, with KIE values of 1.02-1.06 indicating SN2 character versus 1.001 for SN1 pathways [29].

The application of P-Toluene-D7-sulfonic acid hydrate in reductive amination of carbohydrates has enabled efficient synthesis of glycoconjugates with quantitative conversion achieved within 3 hours using 5 equivalents of glucose [28]. The deuterated catalyst demonstrates superior reactivity compared to conventional reagents, achieving complete conversion while reference compounds show only moderate conversion degrees of 35-45% [28]. The methodology proves particularly valuable for preparing fluorescent carbohydrate derivatives used in analytical applications and biochemical studies [28].

Reaction SystemConversion (%)Reaction Time (h)Selectivity
Glucose Labeling>993Complete
Disaccharide Formation85-926-12β-selective
Reductive Amination824High
Acetylation90-952-4Regioselective

Table 3: Performance metrics for P-Toluene-D7-sulfonic acid hydrate in reductive amination and glycosylation reactions [24] [25] [28]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.07391719 g/mol

Monoisotopic Mass

197.07391719 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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